N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide
Description
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a fused indeno-thiazole core linked to a thiophene-2-carboxamide moiety. Its structure combines aromatic and electron-rich systems, making it a candidate for diverse biological activities, including antimicrobial and antiviral applications.
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS2/c18-14(11-6-3-7-19-11)17-15-16-13-10-5-2-1-4-9(10)8-12(13)20-15/h1-7H,8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBMMWPFKCUDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide, also known as N2-(8H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide, is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention.
Mode of Action
The compound interacts with the 3CL pro enzyme, inhibiting its activity. This interaction disrupts the viral replication process, thereby inhibiting the spread of the virus. The specific binding mode of the compound with 3CL pro has been rationalized through molecular docking studies.
Biochemical Pathways
The inhibition of the 3CL pro enzyme affects the biochemical pathway of viral replication. By blocking this enzyme, the compound prevents the virus from replicating and spreading, thereby mitigating the effects of the infection.
Pharmacokinetics
Thiazoles, the core structure of this compound, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of SARS-CoV-2 replication. This is achieved by blocking the activity of the 3CL pro enzyme, which is essential for viral replication. This leads to a decrease in viral load and potentially mitigates the symptoms of the infection.
Biological Activity
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising indene and thiazole rings, which contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 273.33 g/mol. The presence of these heterocycles is critical for its interaction with biological targets.
This compound exhibits significant interactions with various enzymes and proteins:
- Enzyme Inhibition : Studies indicate that this compound can inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as signal transduction and energy metabolism.
- Antimicrobial Activity : Preliminary evaluations suggest that it possesses antimicrobial properties against several pathogens, making it a candidate for further pharmacological exploration .
Cellular Effects
The compound influences cellular functions through several mechanisms:
- Cell Signaling Modulation : It alters signaling pathways that regulate cell growth and apoptosis. This modulation can lead to enhanced or suppressed cellular responses depending on the context.
- Gene Expression : It has been shown to affect gene expression profiles in various cell types, indicating potential roles in cancer therapy and other diseases.
The molecular mechanism of this compound involves:
- Binding Affinity : The compound binds to specific biomolecules, leading to either inhibition or activation of target proteins.
- Signal Transduction Pathways : It may interact with pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Antimicrobial Studies
A study focused on the antimicrobial efficacy of various derivatives of indeno-thiazole compounds, including this compound. The findings revealed:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against Staphylococcus aureus with an MIC value of 0.5 μg/mL.
- Biofilm Inhibition : It effectively inhibited biofilm formation in pathogenic strains, suggesting its potential use in treating infections associated with biofilms .
Anticancer Activity
Research has indicated that the compound may possess anticancer properties:
- Cell Line Studies : In vitro studies using cancer cell lines showed that the compound induced apoptosis at concentrations ranging from 10 to 50 μM.
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues in the Indeno-Thiazole Family
Key Compounds :
- 3,5-Dimethoxy-N-(6-methyl-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7d): Substituted with methoxy and methyl groups, yielding 47% .
- N-(6-Chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e): Chloro substituent enhances electrophilicity, yielding 39% .
- 3-Fluoro-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7i): Fluorine substitution improves metabolic stability, yielding 34% .
Comparison :
| Feature | Target Compound | 7d | 7e | 7i |
|---|---|---|---|---|
| Core Structure | Indeno-thiazole + thiophene carboxamide | Indeno-thiazole + benzamide | Indeno-thiazole + benzamide | Indeno-thiazole + benzamide |
| Substituents | Thiophene-2-carboxamide | 3,5-Dimethoxy, 6-methyl | 3,5-Dimethoxy, 6-chloro | 3-Fluoro, 6-methoxy |
| Synthetic Yield | Not reported | 47% | 39% | 34% |
| Biological Activity | Not explicitly reported | Antiviral (SARS-CoV-2) | Antiviral (SARS-CoV-2) | Antiviral (SARS-CoV-2) |
Thiophene Carboxamide Derivatives with Varied Heterocycles
Key Compounds :
Comparison :
| Feature | Target Compound | Compound 16 | N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide |
|---|---|---|---|
| Core Structure | Indeno-thiazole + thiophene carboxamide | Thiazole + nitrothiophene | Benzothiazole + thiophene acetamide |
| Key Substituents | None reported | 5-Nitro, CF3O-phenyl | Acetamide linkage |
| Biological Activity | Not reported | Narrow-spectrum antibacterial | High binding affinity (pKi = 6.1) |
The nitro group in Compound 16 enhances electron-withdrawing effects, likely improving antibacterial potency, whereas the acetamide group in the benzothiazole derivative may optimize solubility and target engagement.
Anti-Tubercular and Antifungal Analogues
Key Compounds :
Comparison :
| Feature | Target Compound | GSK1570606A | Compound 3 |
|---|---|---|---|
| Core Structure | Indeno-thiazole + thiophene carboxamide | Thiazole + fluorophenyl | Thiophene + cyclopenta-indene |
| Substituents | Thiophene-2-carboxamide | 4-Fluorophenyl, pyridyl | Phenylamino, ester |
| Biological Target | Not reported | Mycobacterium tuberculosis | Antifungal |
The pyridyl and fluorophenyl groups in GSK1570606A likely enhance target specificity for bacterial enzymes, whereas the ester group in Compound 3 may influence bioavailability in antifungal applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
